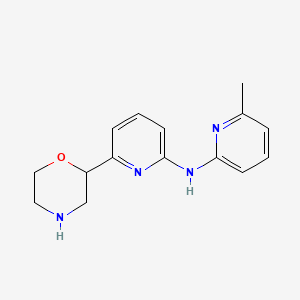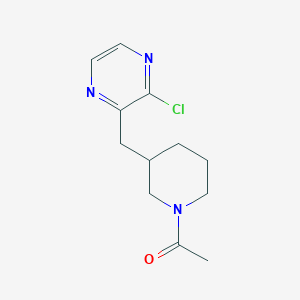
1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are found in many important drugs, including vitamin B1 (thiamine) and sulfathiazole (a sulfa drug). Thiazole can also be a functional group. Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiazoles can be synthesized by the reaction of α-haloketones and thioamides. Another method is the cyclization of β-aminovinyl ketones .Molecular Structure Analysis
The thiazole ring, a five-membered aromatic heterocycle, consists of three carbon atoms, one nitrogen atom, and one sulfur atom. The positions of sulfur and nitrogen in the ring differentiate thiazole from its isomer, isothiazole .Chemical Reactions Analysis
Thiazoles are aromatic. The thiazole ring can undergo electrophilic reactions. It’s also a good ligand, which can bind to a metal atom to form a coordination compound .Physical And Chemical Properties Analysis
Thiazoles are typically colorless, aromatic liquids that are insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique
LC-MS/MS Study of the Degradation Processes
A study by Barchańska et al. (2019) employed LC-MS/MS to determine the stability of nitisinone, a compound with trifluoromethyl groups, under various conditions, highlighting the stability and degradation pathways of such compounds. This research could be relevant to understanding the stability of 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone in different environmental conditions (Barchańska et al., 2019).
Novel Brominated Flame Retardants
Zuiderveen et al. (2020) reviewed the occurrence and potential risks of novel brominated flame retardants (NBFRs) in various environments. The study highlights the environmental impact and need for research on brominated compounds' occurrence, fate, and toxicity, which could be applicable to understanding this compound's environmental interactions (Zuiderveen et al., 2020).
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol
Koch and Sures (2018) provided an overview of the environmental presence and toxicological effects of 2,4,6-tribromophenol, a brominated compound. Their research could offer insights into the toxicological profile and environmental behavior of brominated compounds like this compound (Koch & Sures, 2018).
Synthetic Routes for 1,4-Disubstituted 1,2,3-Triazoles
Kaushik et al. (2019) reviewed synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting the importance of N-heterocyclic compounds in medicinal chemistry. This review could be relevant for understanding the synthesis and potential applications of this compound in the development of new drugs or materials (Kaushik et al., 2019).
Health Effects of Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs)
Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of PBDDs and PBDFs, providing a comparison of their toxicological profiles with chlorinated analogs. This could offer a context for evaluating the health implications of brominated compounds, potentially including this compound (Birnbaum et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NOS/c6-2-1-12-4(10-2)3(11)5(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBIFDSUORVTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226124 | |
| Record name | Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375302-33-2 | |
| Record name | Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)



![6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1399225.png)


![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399228.png)
![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)



